

3-Hydroxy Carvedilol-d5 physical and chemical properties

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Compound of Interest

Compound Name: 3-Hydroxy Carvedilol-d5

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An In-depth Technical Guide to 3-Hydroxy Carvedilol-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, biological relevance, and typical applications of **3-Hydroxy Carvedilol-d5**. This information is intended to support research and development activities involving the metabolism and pharmacokinetics of Carvedilol.

Introduction

3-Hydroxy Carvedilol-d5 is the deuterium-labeled form of 3-Hydroxy Carvedilol, a significant metabolite of the drug Carvedilol.[1] Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 receptor blocking activity, widely used in the treatment of hypertension and congestive heart failure.[2][3] The introduction of deuterium atoms (d5) into the molecule provides a stable isotopic label, making it an invaluable tool for quantitative bioanalytical studies, particularly in mass spectrometry-based assays.[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, a factor that is critical in advanced drug development studies.[1]

This guide summarizes the known physicochemical properties of **3-Hydroxy Carvedilol-d5**, outlines the metabolic pathway of its parent compound, and illustrates its application in



experimental workflows.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **3-Hydroxy Carvedilol-d5**. This data is compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
Chemical Name	4-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino] propoxy-d5]-9H-carbazol-3-ol	[4]
CAS Number	1329836-56-7	[1][4][5]
Molecular Formula	C24H21D5N2O5	[4][5][6]
Molecular Weight	427.5 g/mol	[4][5][6]
Accurate Mass	427.2156	[5]
Appearance	Solid (Assumed, based on non-deuterated form and typical state of similar compounds)	
Purity	Typically ≥98% (Varies by supplier)	[4]
Solubility	Soluble in DMSO, Methanol (Based on common solvents for similar compounds)	
Storage Conditions	Store at room temperature in the continental US; may vary for other locations.	[1]

Biological Context and Metabolism of Carvedilol

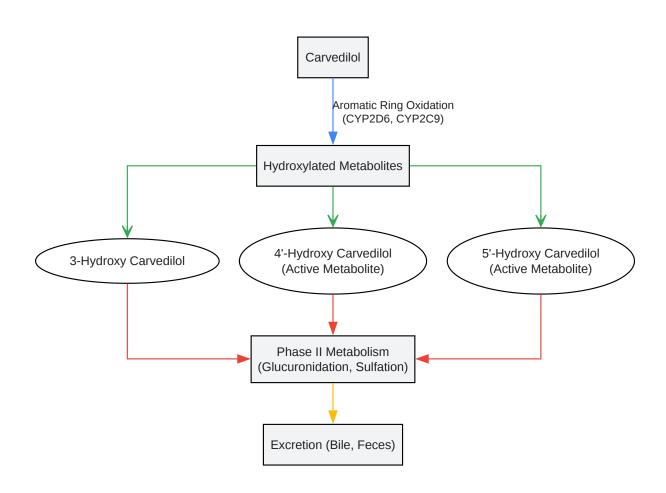
Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6



and CYP2C9.[2][7] This process leads to the formation of several metabolites, some of which are pharmacologically active.

Hydroxylation of the phenol ring produces three active metabolites.[7] Among these, the 4'-hydroxyphenyl metabolite is noted to be approximately 13 times more potent in its β -blocking activity than the parent Carvedilol compound.[2][7] The plasma concentrations of these active metabolites are generally about one-tenth of those observed for Carvedilol.[7] 3-Hydroxy Carvedilol is one of the key metabolites formed through this oxidative pathway. The metabolites are subsequently conjugated via glucuronidation and sulfation and are primarily excreted through bile into the feces.[7]

The metabolic pathway from Carvedilol to its hydroxylated metabolites is illustrated below.



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Metabolic Pathway of Carvedilol.

Experimental Protocols and Methodologies

Detailed, proprietary synthesis protocols for **3-Hydroxy Carvedilol-d5** are not publicly available. However, its synthesis would generally follow established methods for preparing Carvedilol and its metabolites, with the introduction of deuterium atoms through a deuterated precursor or reagent at a suitable step. General synthetic strategies for Carvedilol often involve the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[8] [9][10]

Application in Bioanalytical Methods:

The primary application of **3-Hydroxy Carvedilol-d5** is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the determination of 3-Hydroxy Carvedilol in biological matrices (e.g., plasma, urine).

General LC-MS/MS Protocol Outline:

- Sample Preparation:
 - A known amount of 3-Hydroxy Carvedilol-d5 (Internal Standard) is spiked into the biological sample (e.g., plasma).
 - Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
 - The sample is centrifuged, and the supernatant is collected.
 - The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
 - The final extract is evaporated to dryness and reconstituted in the mobile phase for injection.
- Chromatographic Separation (LC):



- The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- The analyte (3-Hydroxy Carvedilol) and the internal standard (3-Hydroxy Carvedilol-d5)
 are separated from other components on a C18 analytical column using a gradient elution
 with a mobile phase consisting of an aqueous component (e.g., water with formic acid)
 and an organic component (e.g., acetonitrile or methanol).

• Detection (MS/MS):

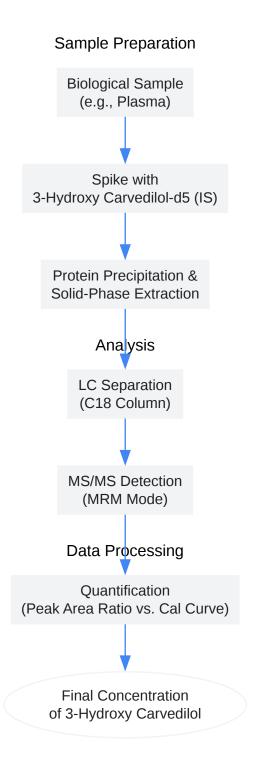
- The column effluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
- The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
- The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects, correcting for matrix effects and variability in sample processing, thereby ensuring high accuracy and precision.

Quantification:

 The concentration of 3-Hydroxy Carvedilol in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with known concentrations of the analyte.

The logical workflow for using **3-Hydroxy Carvedilol-d5** as an internal standard is visualized below.





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Workflow for quantification using a stable isotope-labeled standard.



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